2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-5-12-8-7(6-10)2-1-4-11-8/h1-2,4H,3,5,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHKXFRIXKYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile typically involves the reaction of 2-chloronicotinonitrile with ethylenediamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile. Research indicates that derivatives of pyridine-3-carbonitrile exhibit potent activity against various microbial strains.
- In vitro Studies : A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and streptomycin. Specifically, one derivative exhibited an MIC of approximately 8 μM against Mycobacterium tuberculosis, indicating its potential as a lead compound for new antitubercular drugs .
- Mechanism of Action : The mechanism involves binding to thymidylate kinase, which is crucial in DNA synthesis. Molecular docking studies revealed that these compounds occupy key positions within the enzyme's active site, suggesting a targeted action mechanism .
Drug Development
The compound has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and reduce toxicity.
- Lead Compound : The findings from various studies suggest that this compound derivatives can serve as lead compounds in drug discovery, particularly for developing antitubercular agents. The favorable drug-like properties observed in in silico studies further support this potential .
- Pharmacological Studies : Additional research has indicated that modifications to the pyridine ring can improve the efficacy and selectivity of these compounds against specific pathogens, making them suitable candidates for further pharmacological evaluation .
Molecular Docking and Computational Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets.
- Binding Affinity : The binding energies calculated during docking experiments suggest strong interactions with target enzymes, which is critical for the design of effective inhibitors . For instance, one derivative demonstrated a binding energy of -9.67 kcal/mol when docked against thymidylate kinase, indicating a robust interaction that correlates with its biological activity .
- Structure-Activity Relationship (SAR) : Research has established SAR profiles for these compounds, indicating how different substituents on the pyridine ring influence antimicrobial activity. Substitutions such as halogens at specific positions have been shown to enhance potency .
Case Studies and Data Tables
Below are summarized findings from recent studies on the applications of this compound:
| Compound | MIC (μM) | Target Pathogen | Binding Energy (kcal/mol) |
|---|---|---|---|
| Compound 40 | 8 | Mycobacterium tuberculosis | -9.67 |
| Compound 30 | 16 | Streptococcus pneumoniae | -8.50 |
| Compound 50 | 16 | Escherichia coli | -7.90 |
Mechanism of Action
The mechanism of action of 2-[(2-aminoethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative physicochemical data of selected pyridine-3-carbonitrile derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 202460-48-8 | C₈H₁₁N₅ | 193.21 | Not reported | 2-aminoethylamino, 3-CN |
| 6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile | 247016-69-9 | C₁₅H₁₈N₆O | 298.34 | ~167 | Pyrrolidinyl-oxoethyl side chain |
| 2-(Dibutylamino)pyridine-3-carbonitrile | 1039956-57-4 | C₁₄H₂₁N₃ | 231.34 | Not reported | Dibutylamino group |
| 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile | Not provided | C₂₂H₁₅ClN₃ | 356.83 | Not reported | Chlorophenyl, naphthyl substituents |
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Varies | C₁₈H₁₃N₃ | 271.32 | Varies | Phenyl substituents at 4,6-positions |
Key Observations :
Reactivity Trends :
- Electron-withdrawing groups (e.g., -CN) at the 3-position enhance electrophilic substitution reactivity, while aminoethylamino groups facilitate coordination to metal centers, useful in catalysis .
Critical Analysis :
- The target compound’s aminoethylamino group contrasts with the diphenyl or chlorophenyl substituents in analogues, which confer higher antimicrobial activity but lower solubility .
- Derivatives with extended aromatic systems (e.g., naphthyl groups) show promise in materials science but may face synthetic challenges due to steric hindrance .
Biological Activity
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile, a compound with a pyridine core structure, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminoethyl group and a carbonitrile group. This unique combination of functional groups enhances its chemical reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. It can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The exact mechanisms may vary depending on the target and context of use.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 0.5 to 64 μg/mL against bacterial strains such as E. coli, S. aureus, and P. aeruginosa .
- Comparative Efficacy : The compound's activity is comparable to standard antibiotics like Amikacin, particularly against resistant strains .
Anticancer Activity
The compound has also been explored for its anticancer potential.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may serve as a lead compound in cancer drug development .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Table 1: Antimicrobial Efficacy of this compound
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 | |
| A549 | 12 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
Table 3: Comparison with Similar Compounds
| Compound | Type | Biological Activity |
|---|---|---|
| 2-Amino-4H-pyran-3-carbonitrile | Antimicrobial | Moderate to high efficacy |
| 2-Amino-pyridine derivatives | Anticancer | Variable efficacy |
| Fluorinated chalcones | Antitubercular | Promising lead compounds |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving malononitrile, substituted aldehydes, and amines. For example, condensation of 1-alkyl-4-piperidones with ylidenemalononitriles in methanol with sodium acetate yields pyridine-3-carbonitrile derivatives . Optimizing solvent polarity (e.g., methanol vs. ethanol) and catalyst (e.g., ammonium acetate) can improve yields by 10–15%. Elevated temperatures (70–80°C) enhance cyclization efficiency but may require inert atmospheres to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to confirm amine and cyano groups. IR spectroscopy identifies C≡N stretches (~2200 cm) and NH vibrations (~3300 cm) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C–N: 1.365 Å) and angles (e.g., C–C–N: 117.8°) .
Q. What are the known biological targets or pathways influenced by this compound?
- Methodological Answer : Preliminary studies show antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with inhibition zones of 29–30 mm, likely via dihydrofolate reductase (DHFR) inhibition (docking scores: −9.15 to −9.67 kcal/mol) . Antioxidant activity (IC: ~30 μM) via DPPH radical scavenging suggests potential in oxidative stress models .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Toxicity studies are limited, but structural analogs (e.g., pyridine-3-carbonitrile derivatives) show moderate acute toxicity (LD: 200–500 mg/kg in rodents). Store in inert atmospheres to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How can SHELX software be applied in determining the crystal structure of this compound, and what challenges might arise?
- Methodological Answer : SHELXL refines high-resolution data by modeling anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions). Challenges include resolving disorder in flexible aminoethyl groups, requiring iterative refinement with restraints. Twinning (common in pyridine derivatives) may necessitate using SHELXD for structure solution .
Q. What strategies exist for resolving contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Yield Discrepancies : Compare solvent polarity (e.g., methanol vs. DMF) and catalyst loadings. For example, sodium acetate increases cyclization rates but may form byproducts in polar aprotic solvents .
- Spectroscopic Variability : Use deuteration (e.g., DO exchange in NMR) to confirm labile NH protons. Cross-validate IR peaks with computational methods (e.g., DFT vibrational frequency calculations) .
Q. How does modifying substituents affect biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., 3-fluorophenyl analog) enhances antimicrobial potency by 20% via improved membrane permeability .
- Aminoethyl Chain Length : Extending the chain (e.g., propyl vs. ethyl) reduces DHFR binding affinity (ΔG: +1.2 kcal/mol) due to steric hindrance .
Q. What computational methods are used to predict interactions with biological targets, and how do they compare with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict DHFR binding modes. For example, a −9.67 kcal/mol docking score correlates with experimental IC values of 15 μM. Discrepancies arise from solvent effects, requiring free-energy perturbation (FEP) calculations for accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
